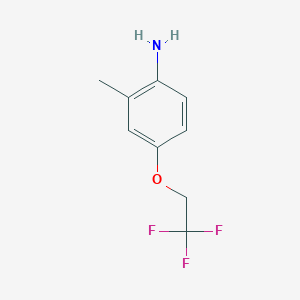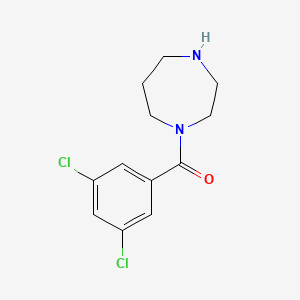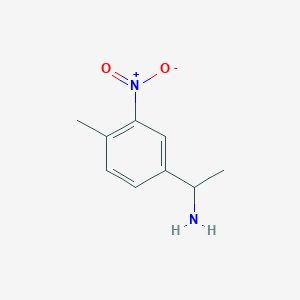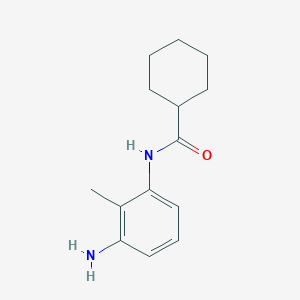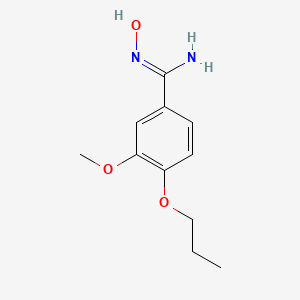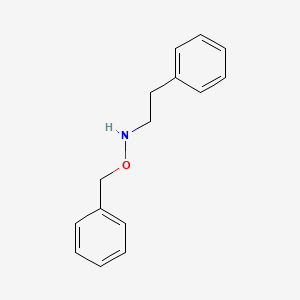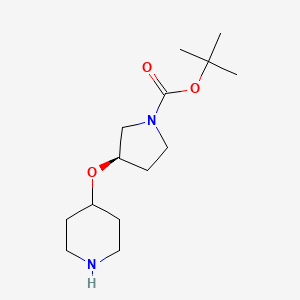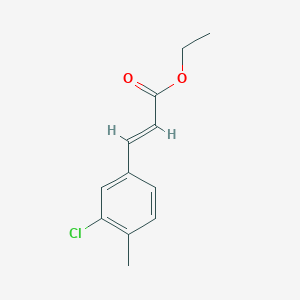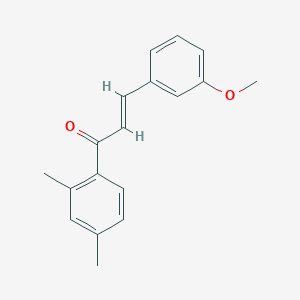
(2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, also known as chalcone, is a natural compound found in various plants. It has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Due to its diverse pharmacological activities, chalcone has gained significant attention from researchers in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one varies depending on its biological activity. In the case of its anticancer activity, (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one induces apoptosis by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. Chalcone also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In the case of its anti-inflammatory activity, (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one inhibits the production of pro-inflammatory cytokines and enzymes by suppressing the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
Chalcone has been found to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and tyrosinase. Chalcone has also been found to modulate the expression of various genes, including Bcl-2, p53, and cyclin D1. Additionally, (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one in lab experiments include its low toxicity, high solubility, and diverse pharmacological activities. Chalcone can be easily synthesized in the lab using simple chemical reactions, and its structure can be modified to improve its pharmacological properties. However, the limitations of using (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one in lab experiments include its low bioavailability, poor stability, and limited water solubility. Additionally, (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one may exhibit different pharmacological activities depending on its structural modifications, which can complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for research on (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. One potential direction is to investigate its potential as a chemopreventive agent, which can inhibit the development of cancer by targeting early stages of carcinogenesis. Another potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize the pharmacological properties of (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, including its bioavailability, stability, and solubility.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Chalcone has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been found to possess antimicrobial activity against various pathogenic bacteria and fungi.
Propiedades
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13-7-9-17(14(2)11-13)18(19)10-8-15-5-4-6-16(12-15)20-3/h4-12H,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADAYTMGVAQECS-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B3168174.png)
